molecular formula C16H16FNO2S B288700 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline

2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline

Cat. No. B288700
M. Wt: 305.4 g/mol
InChI Key: KTEJUHILHOAZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and γ-aminobutyric acid (GABA). It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline in lab experiments include its high potency and selectivity for its target receptors. It is also relatively easy to synthesize and purify. However, the limitations of this compound include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline. One direction is to investigate its potential use in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.

Synthesis Methods

The synthesis of 2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride and tetrahydroisoquinoline in the presence of a base. The reaction yields the desired product in good yield and purity. This method has been optimized to produce the compound on a large scale for scientific research purposes.

Scientific Research Applications

2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

Product Name

2-(4-Fluoro-3-methyl-benzenesulfonyl)-1,2,3,4-tetrahydro-isoquinoline

Molecular Formula

C16H16FNO2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H16FNO2S/c1-12-10-15(6-7-16(12)17)21(19,20)18-9-8-13-4-2-3-5-14(13)11-18/h2-7,10H,8-9,11H2,1H3

InChI Key

KTEJUHILHOAZSE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3=CC=CC=C3C2)F

solubility

0.7 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.